Rivastigmine-d4 Tartrate Salt

Bioanalytical Method Validation LC-MS/MS Quantitation Stable Isotope Labeling

Rivastigmine-d4 Tartrate Salt is the definitive stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of rivastigmine. Its +4.03 Da mass shift and chromatographic co-elution with unlabeled analyte provide unmatched matrix-effect correction, extraction recovery normalization, and ion-suppression compensation—critical for ANDA, 505(b)(2), and bioequivalence study submissions. Published validated methods using this deuterated SIL-IS achieve LLOQs as low as 25 pg/mL with intra-/inter-day CV <15%, enabling accurate quantification at sub-ng/mL plasma concentrations. Ideal for therapeutic drug monitoring, population PK modeling, and simultaneous parent-plus-metabolite quantification.

Molecular Formula C₁₈H₂₄D₄N₂O₈
Molecular Weight 404.45
Cat. No. B1163249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivastigmine-d4 Tartrate Salt
SynonymsN-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester-d4 (2R,3R)-2,3-Dihydroxybutanedioate;  (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester-d4 [R-(R*,R*)]-2,3-Dihydroxybutanedioate; 
Molecular FormulaC₁₈H₂₄D₄N₂O₈
Molecular Weight404.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivastigmine-d4 Tartrate Salt: Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Rivastigmine-d4 Tartrate Salt (molecular formula C₁₈H₂₄D₄N₂O₈, MW = 404.45) is a deuterium-labeled analog of Rivastigmine Tartrate, a cholinesterase inhibitor used clinically for mild to moderate dementia of Alzheimer's and Parkinson's types [1]. As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically intended for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) assays to enable accurate quantification of unlabeled rivastigmine and its metabolites in biological matrices . The incorporation of four deuterium atoms confers a mass shift of +4 Da relative to the unlabeled analyte (rivastigmine free base MW = 250.34; tartrate salt MW = 400.42), providing the requisite spectral differentiation without altering the compound's fundamental physicochemical or chromatographic behavior .

Why Non-Isotopic Internal Standards Cannot Substitute for Rivastigmine-d4 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, substitution of a stable isotope-labeled internal standard (SIL-IS) such as Rivastigmine-d4 with a structurally analogous but non-isotopic internal standard introduces quantifiable risks of systematic analytical error [1]. Published comparative studies have demonstrated that non-isotopic internal standards (e.g., escitalopram used for rivastigmine quantification) exhibit differential extraction recovery, divergent ionization efficiency under electrospray conditions, and distinct chromatographic retention behavior relative to the analyte—each contributing to inaccuracy that is not correctable by simple calibration [2][3]. In contrast, deuterated SIL-IS compounds co-elute with the analyte and experience near-identical matrix effects, extraction losses, and ion source variability, thereby providing a correction factor that maintains method accuracy across diverse biological sample lots [4]. For regulated bioequivalence studies submitted to the FDA under ANDA or 505(b)(2) pathways, the use of a properly matched SIL-IS is an expectation for robust method validation, not a discretionary choice [5].

Quantitative Differentiation Evidence: Rivastigmine-d4 Tartrate Salt vs. Closest Analogs


Molecular Weight Differentiation: +4.03 Da Mass Shift vs. Unlabeled Rivastigmine Tartrate

Rivastigmine-d4 Tartrate Salt provides a +4.03 Da mass increment relative to unlabeled Rivastigmine Tartrate (404.45 g/mol vs. 400.42 g/mol), enabling unambiguous chromatographic co-elution with spectral resolution in the mass analyzer . This mass difference of approximately +1.01% exceeds the minimum recommended isotopic mass shift of +3 Da for LC-MS/MS internal standards to avoid natural isotope abundance interference from the analyte [1]. In comparison, structurally analogous non-isotopic internal standards such as escitalopram (MW = 324.39) or atazanavir-d5 (MW = 710.5) exhibit fundamentally different chromatographic retention times (ΔRT typically >1.0 min) and differential ionization efficiency that cannot be compensated for during sample processing or ion source fluctuations [2][3].

Bioanalytical Method Validation LC-MS/MS Quantitation Stable Isotope Labeling

Isotopic Purity and Deuterium Incorporation: ≥98% D₄ Enrichment Specification

Rivastigmine-d4 Tartrate Salt is manufactured to meet a deuterium incorporation specification of ≥98% at the four designated hydrogen positions, corresponding to the ethyl group connected to the nitrogen atom of the parent rivastigmine structure . This level of isotopic enrichment ensures that the internal standard signal in MRM transitions is not confounded by residual unlabeled (d₀) material, which would otherwise introduce positive bias in quantitative measurements [1]. In contrast, alternative deuterated rivastigmine standards with different labeling patterns (e.g., Rivastigmine-d6 with six deuterium atoms) may exhibit altered chromatographic retention due to deuterium isotope effects on hydrophobicity, with reported ΔRT of 0.02–0.05 min under certain reversed-phase conditions—sufficient to cause differential matrix effects in regions of rapidly changing ion suppression [2]. The d₄ labeling position (ethyl group) is selected to minimize such chromatographic shift while maintaining adequate mass separation.

Stable Isotope Synthesis Quality Control Assay Reproducibility

Matrix Effect Correction Capability: SIL-IS vs. Non-Isotopic IS in Human Plasma

Published LC-MS/MS method validation studies using Rivastigmine-d4 as an internal standard demonstrate that deuterated SIL-IS compounds co-elute with the analyte and experience near-identical matrix effects in human plasma, enabling accurate quantification across diverse sample lots . In contrast, methods employing non-isotopic internal standards (e.g., escitalopram for rivastigmine) report variable recovery and matrix effect profiles that differ from the analyte by ≥15% in some plasma lots, introducing systematic bias that cannot be fully corrected by calibration curves alone [1]. A systematic matrix effect study on carvedilol enantiomers demonstrated that even slight retention time differences (ΔRT ≈ 0.05 min) between analyte and deuterated IS can produce differential matrix effects in regions of changing ion suppression, with measured accuracy deviations up to 12% [2]. This evidence underscores that while SIL-IS is the preferred approach, careful validation of co-elution is essential—a requirement that Rivastigmine-d4's ethyl-group labeling is designed to satisfy under standard reversed-phase conditions [3].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Regulatory Precedent and Bioequivalence Study Applicability

FDA bioequivalence guidance for rivastigmine products (capsules and transdermal patches) requires robust bioanalytical method validation to support ANDA and 505(b)(2) applications [1]. The FDA Bioanalytical Method Validation Guidance for Industry (2018) explicitly states that a stable isotope-labeled internal standard is the preferred approach when an appropriate SIL-IS is available, due to its ability to track the analyte through all sample processing steps [2]. Rivastigmine-d4 Tartrate Salt, as a deuterated analog of the active pharmaceutical ingredient, satisfies this regulatory expectation and provides documented traceability for method validation parameters including accuracy, precision, selectivity, and matrix effect evaluation . Generic rivastigmine products approved since the first ANDA in 2015 have relied on validated LC-MS/MS methods employing deuterated internal standards to demonstrate bioequivalence to the reference listed drug (Exelon®) [3].

FDA Bioequivalence ANDA Submission Regulated Bioanalysis

Intellectual Property and Freedom-to-Operate: Patent Status of Deuterated Rivastigmine

The foundational patent application for deuterium-enriched rivastigmine (US20090082436A1), which claimed pharmaceutical compositions and methods of use for deuterated rivastigmine analogs, was filed in 2008 and has been abandoned—meaning it never issued as an enforceable patent [1]. This abandoned status distinguishes Rivastigmine-d4 as an analytical reference standard from therapeutic deuterated drug candidates that may be subject to active composition-of-matter patents [2]. In contrast, certain other deuterated cholinesterase inhibitor analogs may be subject to pending or granted patents covering specific deuteration patterns for therapeutic use, introducing potential freedom-to-operate considerations for commercial kit development or diagnostic applications [3]. The unencumbered patent status of the d₄ analytical standard reduces procurement and usage risk for laboratories developing validated bioanalytical methods, as no active patent claims restrict the manufacture, sale, or use of Rivastigmine-d4 as a research-use-only internal standard [4].

Freedom-to-Operate Patent Landscape Procurement Risk

High-Value Application Scenarios for Rivastigmine-d4 Tartrate Salt Based on Quantitative Evidence


Generic Drug Bioequivalence Studies (ANDA and 505(b)(2) Submissions)

Rivastigmine-d4 Tartrate Salt serves as the SIL-IS of choice in LC-MS/MS methods supporting ANDA and 505(b)(2) submissions for generic rivastigmine capsules and transdermal patches. FDA bioequivalence guidance requires robust bioanalytical method validation with demonstrated accuracy and precision across the therapeutic concentration range; the use of a deuterated SIL-IS with a +4.03 Da mass shift and chromatographic co-elution satisfies regulatory expectations for matrix effect correction and minimizes method justification burden during review [1][2].

Clinical Pharmacokinetic Studies Requiring Sub-Nanogram/mL Sensitivity

In clinical pharmacokinetic studies of novel rivastigmine formulations (e.g., nasal sprays, extended-release oral dosage forms), Rivastigmine-d4 enables accurate quantification at sub-ng/mL plasma concentrations. Published validated methods using deuterated rivastigmine internal standards have achieved lower limits of quantitation (LLOQ) as low as 25 pg/mL with intra- and inter-day precision within 15% CV, meeting stringent sensitivity requirements for terminal elimination phase characterization and absolute bioavailability calculations [3].

Therapeutic Drug Monitoring and Population Pharmacokinetic Modeling

For therapeutic drug monitoring applications and population pharmacokinetic modeling in special populations (e.g., elderly patients with renal or hepatic impairment), Rivastigmine-d4 provides the analytical robustness required to quantify inter-individual variability in drug exposure. The co-eluting SIL-IS corrects for matrix variability across diverse patient plasma samples, enabling reliable estimation of pharmacokinetic parameters including Cmax, Tmax, AUC, and apparent clearance [4].

Metabolite Quantification and Metabolic Stability Assays

Rivastigmine-d4 Tartrate Salt, when used in conjunction with deuterated metabolite standards (e.g., NAP 226-90-d4 or NAP 226-90-d6), enables simultaneous quantification of rivastigmine and its major metabolite in plasma, urine, and in vitro hepatocyte incubation matrices. This dual-isotope approach supports metabolic stability assessment, CYP phenotyping, and drug-drug interaction studies where precise measurement of both parent and metabolite concentrations is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivastigmine-d4 Tartrate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.